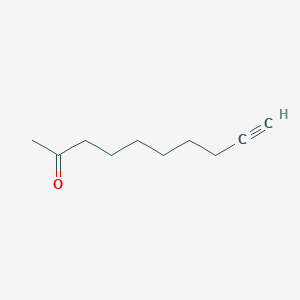

Dec-9-YN-2-one

Description

Dec-9-YN-2-one (systematic name: this compound) is a ketone-containing alkyne with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure consists of a 10-carbon chain featuring a ketone group at position 2 and a terminal triple bond (C≡C) between carbons 9 and 10. This dual functionality—a polar ketone and a reactive alkyne—grants the compound unique physicochemical properties, making it valuable in synthetic chemistry for applications such as click chemistry, cross-coupling reactions, and polymer synthesis .

For instance, the triple bond in this compound likely enhances reactivity in alkyne-specific reactions compared to double-bond analogs, while the ketone group increases polarity and solubility in organic solvents .

Properties

CAS No. |

88842-08-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

dec-9-yn-2-one |

InChI |

InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h1H,4-9H2,2H3 |

InChI Key |

BIZFVCKAVAGTJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-9-YN-2-one can be achieved through several methods. One common approach involves the alkylation of terminal alkynes followed by oxidation. For instance, the reaction of 1-decyne with a suitable oxidizing agent can yield this compound. Another method involves the use of silicon-accelerated Friedel-Crafts alkylation, which has been reported for similar compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dec-9-YN-2-one undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed.

Major Products Formed

The major products formed from these reactions include diketones, alcohols, and substituted alkynes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dec-9-YN-2-one has a wide range of applications in scientific research:

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dec-9-YN-2-one involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Dec-9-YN-2-one with four structurally related compounds:

Key Observations:

Bond Type and Reactivity: The triple bond in this compound and Dec-9-ynoic acid enables participation in click chemistry (e.g., azide-alkyne cycloaddition), unlike their double-bond counterparts (9-Decen-2-one, 9-Undecen-2-one) . this compound’s ketone group may reduce alkyne reactivity compared to Dec-9-ynoic acid’s carboxylic acid, which can act as a leaving group or participate in hydrogen bonding.

Molecular Weight and Polarity :

- This compound has a lower molecular weight (152.23 g/mol) than 9-Decen-2-one (154.25 g/mol) due to reduced hydrogen content from the triple bond.

- The ketone group increases polarity, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to hydrocarbons.

Physicochemical Properties

Boiling Point and Stability:

- This compound: Expected to have a lower boiling point than 9-Decen-2-one due to reduced van der Waals interactions from the linear triple bond geometry.

- Dec-9-ynoic acid: Requires storage at < -20°C to prevent degradation, suggesting that this compound may also need低温 storage for stability .

Spectroscopic Data:

- 9-Decen-2-one : Gas chromatography (GC) retention indices and mass spectrometry (MS) fragmentation patterns are well-documented for quality control in food applications .

- This compound : Likely exhibits distinct IR peaks for the alkyne (≈2100 cm⁻¹) and ketone (≈1700 cm⁻¹), though experimental data is absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.